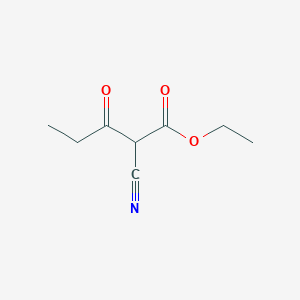

Ethyl 2-cyano-3-oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-cyano-3-oxopentanoate |

InChI |

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h6H,3-4H2,1-2H3 |

InChI Key |

YKUJGCAUKRGXDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C#N)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyano 3 Oxopentanoate

Classical and Established Synthetic Routes to Ethyl 2-cyano-3-oxopentanoate

The traditional synthesis of Ethyl 2-cyano-3-oxopentanoate primarily relies on fundamental carbon-carbon bond-forming reactions that have been extensively developed and refined over decades. These methods include the Claisen condensation, Knoevenagel condensation-derived approaches, and acylation reactions of active methylene (B1212753) precursors.

Claisen Condensation and Related Approaches Utilizing Ester Enolates

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the base-mediated reaction between two ester molecules to form a β-keto ester. organic-chemistry.org A variation of this, the crossed Claisen condensation, utilizes two different esters. In the context of Ethyl 2-cyano-3-oxopentanoate synthesis, a plausible route involves the crossed Claisen condensation of ethyl propionate (B1217596) and ethyl cyanoacetate (B8463686).

In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl cyanoacetate, which is particularly acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. Subsequent elimination of an ethoxide ion yields the desired product, Ethyl 2-cyano-3-oxopentanoate.

A significant challenge in crossed Claisen condensations is the potential for self-condensation of each ester, leading to a mixture of products. chemistrysteps.com However, the pronounced acidity of the α-hydrogens in ethyl cyanoacetate favors its selective deprotonation, thereby promoting the desired cross-condensation pathway. To further minimize side reactions, reaction conditions can be carefully controlled, for instance, by slowly adding the ethyl cyanoacetate to a mixture of the base and ethyl propionate.

| Reactant 1 | Reactant 2 | Base | Product | Key Considerations |

| Ethyl propionate | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-oxopentanoate | The higher acidity of ethyl cyanoacetate's α-protons directs the reaction towards the desired crossed product. Careful control of reaction conditions is crucial to minimize self-condensation byproducts. |

Knoevenagel Condensation Derived Methods for Carbon-Carbon Bond Formation

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.org While not a direct single-step synthesis for Ethyl 2-cyano-3-oxopentanoate, Knoevenagel-type reactions can be integral to multi-step synthetic sequences leading to this compound.

For instance, a Knoevenagel condensation could be envisioned as a preliminary step to introduce a specific substituent, which is then further modified to generate the 3-oxo-pentanoate structure. The versatility of the Knoevenagel condensation allows for the formation of a wide array of α,β-unsaturated cyanoesters, which can then undergo subsequent transformations.

Acylation Reactions Involving Active Methylene Precursors of Ethyl 2-cyano-3-oxopentanoate

A direct and efficient method for the synthesis of Ethyl 2-cyano-3-oxopentanoate is the acylation of the active methylene group of ethyl cyanoacetate. This approach involves the reaction of the enolate of ethyl cyanoacetate with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640).

The reaction is typically carried out in the presence of a base to generate the nucleophilic enolate of ethyl cyanoacetate. The choice of base and solvent is critical to the success of the reaction, with non-nucleophilic bases often being preferred to avoid side reactions with the acylating agent. The enolate then attacks the electrophilic carbonyl carbon of the propionylating agent, leading to the formation of Ethyl 2-cyano-3-oxopentanoate after a workup step. This method is often favored due to its high regioselectivity, as the acylation occurs specifically at the active methylene position.

| Active Methylene Precursor | Acylating Agent | Base | Product | Key Considerations |

| Ethyl cyanoacetate | Propionyl chloride | Strong, non-nucleophilic base (e.g., LDA) | Ethyl 2-cyano-3-oxopentanoate | The use of a strong, non-nucleophilic base is important to ensure complete enolate formation and to prevent side reactions with the acylating agent. |

| Ethyl cyanoacetate | Propionic anhydride | Pyridine (B92270) or other amine bases | Ethyl 2-cyano-3-oxopentanoate | Propionic anhydride is a less reactive acylating agent than propionyl chloride, and the reaction may require heating. |

Catalytic Synthesis of Ethyl 2-cyano-3-oxopentanoate

In recent years, there has been a significant shift towards the development of catalytic methods for organic synthesis, driven by the principles of green chemistry and the desire for more efficient and sustainable processes. The synthesis of Ethyl 2-cyano-3-oxopentanoate is no exception, with research exploring both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis in Ethyl 2-cyano-3-oxopentanoate Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity under mild reaction conditions. For the synthesis of β-ketonitriles like Ethyl 2-cyano-3-oxopentanoate, various homogeneous catalytic systems have been investigated.

For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. A palladium-catalyzed addition of organoboron reagents to dinitriles has been reported for the synthesis of β-ketonitriles. organic-chemistry.orgacs.org While not a direct synthesis of the target molecule from simple precursors, this methodology highlights the potential of transition metal catalysis in constructing the β-ketonitrile framework.

Lewis acids can also act as homogeneous catalysts in acylation reactions. By coordinating to the carbonyl oxygen of the acylating agent, a Lewis acid can enhance its electrophilicity, thereby facilitating the attack by the enolate of ethyl cyanoacetate.

Heterogeneous Catalysis for Sustainable Ethyl 2-cyano-3-oxopentanoate Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. This makes them highly attractive for industrial applications and for the development of more sustainable synthetic processes.

For the synthesis of compounds related to Ethyl 2-cyano-3-oxopentanoate, various solid catalysts have been explored. For instance, in the context of Knoevenagel condensations involving ethyl cyanoacetate, zeolites and other solid bases have been shown to be effective catalysts. patsnap.com These materials provide basic sites that can facilitate the initial deprotonation of the active methylene compound.

| Catalyst Type | Reaction Type | Advantages |

| Zeolites | Knoevenagel Condensation | Shape selectivity, tunable acidity/basicity, reusability. |

| Functionalized Mesoporous Silica (B1680970) | Acylation/Condensation | High surface area, well-defined active sites, potential for high activity and selectivity. |

| Solid Superacids/Superbases | Acylation/Condensation | High catalytic activity, potential for reactions under milder conditions. |

Organocatalytic Approaches to the Formation of Ethyl 2-cyano-3-oxopentanoate

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. While specific organocatalytic methods for the direct synthesis of ethyl 2-cyano-3-oxopentanoate are not extensively documented, analogous transformations of β-keto esters and related compounds suggest plausible and effective strategies. The formation of the target molecule can be envisioned through the acylation of a precursor like ethyl cyanoacetate with a propionylating agent.

Key organocatalytic strategies that could be adapted for this synthesis include the use of chiral amines, such as derivatives of cinchona alkaloids or proline and its derivatives. These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of asymmetric transformations.

Potential Organocatalytic Pathway:

A potential organocatalytic route could involve the reaction of ethyl cyanoacetate with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a chiral organocatalyst. For instance, a cinchona alkaloid derivative could act as a nucleophilic catalyst, activating the propionylating agent. Concurrently, a base would deprotonate the ethyl cyanoacetate to form a nucleophilic enolate, which would then attack the activated acylating agent.

Table 1: Potential Organocatalysts and Their Roles in Analogous Reactions

| Organocatalyst Type | Example | Role in Analogous Reactions | Potential Application in Ethyl 2-cyano-3-oxopentanoate Synthesis |

| Cinchona Alkaloids | Quinine, Quinidine derivatives | Asymmetric acylation, Michael additions, aldol (B89426) reactions. | Catalyzing the asymmetric acylation of ethyl cyanoacetate. |

| Proline and Derivatives | L-Proline | Knoevenagel and aldol condensations. | Facilitating the condensation between an ethyl cyanoacetate equivalent and a propionaldehyde (B47417) derivative, followed by oxidation. |

| Thiourea-based Catalysts | Bifunctional thiourea (B124793) catalysts | Activating electrophiles and directing nucleophilic attack through hydrogen bonding. | Enhancing the stereoselectivity of the acylation reaction. |

Detailed research into the application of these organocatalysts for the synthesis of ethyl 2-cyano-3-oxopentanoate would be necessary to optimize reaction conditions, including catalyst loading, solvent, temperature, and base, to achieve high yields and enantioselectivity.

Biocatalytic Pathways Towards Ethyl 2-cyano-3-oxopentanoate

Biocatalysis offers a green and highly selective alternative for chemical synthesis, utilizing enzymes to perform specific transformations under mild conditions. While a direct, single-enzyme synthesis of ethyl 2-cyano-3-oxopentanoate is not prominently described in the literature, several classes of enzymes could be employed in a multi-step or cascade process.

Potential Biocatalytic Strategies:

Lipase-Catalyzed Acylation: Lipases are versatile enzymes capable of catalyzing acylation reactions. A plausible biocatalytic route involves the lipase-mediated acylation of ethyl cyanoacetate with a propionyl donor. This approach could offer high chemo- and regioselectivity.

Nitrilase-Mediated Hydrolysis: If a precursor molecule containing a nitrile group at a different position were available, a nitrilase could be used for the selective hydrolysis of the nitrile to a carboxylic acid, followed by enzymatic or chemical conversion to the target β-keto ester. While not a direct synthesis, this highlights the potential of nitrilases in manipulating cyano-containing intermediates.

Dehydrogenase/Reductase Activity: Dehydrogenases and reductases are instrumental in the stereoselective reduction of ketones. In a retrosynthetic sense, if a precursor with a hydroxyl group at the C3 position were synthesized, a dehydrogenase could be used for its oxidation to the corresponding ketone, yielding the target molecule.

Table 2: Potential Enzymes and Their Applications in Synthesis

| Enzyme Class | Example Enzyme | Potential Reaction | Relevance to Ethyl 2-cyano-3-oxopentanoate Synthesis |

| Lipases | Candida antarctica Lipase B (CALB) | Transesterification, acylation | Acylation of ethyl cyanoacetate with a propionyl donor. |

| Nitrilases | Nitrilase from Alcaligenes faecalis | Hydrolysis of nitriles to carboxylic acids | Potential for modifying related cyano-containing precursors. |

| Dehydrogenases | Alcohol dehydrogenase from Saccharomyces cerevisiae | Oxidation of alcohols to ketones | Oxidation of a 3-hydroxy precursor to the 3-oxo functionality. |

The development of a biocatalytic pathway would require screening for suitable enzymes, optimizing reaction conditions (pH, temperature, substrate concentration), and potentially protein engineering to enhance enzyme activity and stability for the specific substrates.

Green Chemistry Principles Applied to Ethyl 2-cyano-3-oxopentanoate Synthesis

The application of green chemistry principles to the synthesis of ethyl 2-cyano-3-oxopentanoate is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free and Environmentally Benign Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of ethyl 2-cyano-3-oxopentanoate, which can be achieved via a Claisen-type condensation, solvent-free conditions are a viable and attractive option.

Solvent-Free Claisen Condensation:

The reaction between ethyl cyanoacetate and a propionylating agent can potentially be carried out without a solvent, for instance, by using one of the reactants as the reaction medium, especially if it is a liquid at the reaction temperature. Microwave irradiation can also be employed to facilitate solvent-free reactions, often leading to significantly reduced reaction times and increased yields. researchgate.net

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis (Hypothetical)

| Parameter | Conventional Synthesis (with solvent) | Solvent-Free Synthesis (e.g., Microwave-assisted) |

| Solvent | Toluene (B28343), Dichloromethane, etc. | None |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High (prolonged heating) | Lower (short reaction time) |

| Work-up | Solvent extraction, distillation | Simpler, direct isolation |

| Waste Generation | Significant solvent waste | Minimal |

The use of environmentally benign solvents, such as water, ethanol (B145695), or ionic liquids, is another green alternative if a solvent is necessary for the reaction.

Atom Economy and Process Efficiency in Ethyl 2-cyano-3-oxopentanoate Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The Claisen condensation, a primary route to β-keto esters, generally exhibits good atom economy. The main byproduct is an alcohol molecule derived from the ester.

Calculation of Atom Economy for Claisen Condensation:

For the synthesis of ethyl 2-cyano-3-oxopentanoate from ethyl cyanoacetate and ethyl propionate, the reaction would be:

Ethyl Cyanoacetate + Ethyl Propionate → Ethyl 2-cyano-3-oxopentanoate + Ethanol

Molecular Weight of Ethyl 2-cyano-3-oxopentanoate: 169.18 g/mol

Molecular Weight of Reactants (Ethyl Cyanoacetate + Ethyl Propionate): 113.12 g/mol + 102.13 g/mol = 215.25 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (169.18 / 215.25) x 100 ≈ 78.6%

To improve process efficiency, factors such as reaction yield, catalyst turnover number, and ease of product isolation must be optimized.

Waste Minimization and By-product Utilization Strategies

Minimizing waste is a cornerstone of green chemistry. In the synthesis of ethyl 2-cyano-3-oxopentanoate, the primary byproduct is often an alcohol (e.g., ethanol in the Claisen condensation).

Strategies for Waste Minimization and By-product Utilization:

Catalyst Recycling: Using heterogeneous or immobilized catalysts (both organocatalysts and enzymes) allows for easy separation and reuse, minimizing catalyst waste.

By-product Recovery and Reuse: The ethanol generated can be recovered through distillation and potentially reused as a solvent or reactant in other processes.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel (one-pot) avoids the need for intermediate purification steps, thereby reducing solvent use and waste generation.

Advanced Synthetic Strategies and Scale-Up Considerations for Ethyl 2-cyano-3-oxopentanoate

For the industrial production of ethyl 2-cyano-3-oxopentanoate, advanced synthetic strategies and careful consideration of scale-up parameters are essential to ensure an efficient, safe, and cost-effective process.

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals. researchgate.netacs.org For the production of ethyl 2-cyano-3-oxopentanoate, a continuous flow process could involve pumping the reactants through a heated reactor containing an immobilized catalyst.

Table 4: Advantages of Continuous Flow Synthesis for Ethyl 2-cyano-3-oxopentanoate Production

| Feature | Advantage |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety, higher yields. |

| Precise Control of Reaction Parameters | Consistent product quality and reproducibility. |

| Miniaturization and Scalability | Easier to scale up by running the process for longer or using multiple reactors in parallel. |

| Safety | Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous materials. |

| Integration of In-line Analysis | Real-time monitoring and optimization of the reaction. |

Scale-Up Considerations:

When scaling up the synthesis from the laboratory to an industrial setting, several factors must be carefully evaluated:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat generated (exothermicity) is crucial for safe and efficient operation.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging on a larger scale and can impact reaction rates and yields.

Downstream Processing: The purification and isolation of the final product must be efficient and scalable. This includes considerations for extraction, distillation, and crystallization processes.

Cost of Raw Materials and Catalysts: The economic viability of the process depends on the cost and availability of starting materials and the cost and lifetime of the catalyst.

Regulatory Compliance: The manufacturing process must adhere to all relevant safety and environmental regulations.

The successful industrial production of ethyl 2-cyano-3-oxopentanoate will likely involve a combination of an optimized synthetic route, potentially utilizing organo- or biocatalysis, with advanced manufacturing technologies such as continuous flow processing to ensure a green, efficient, and economically viable process.

Flow Chemistry Applications in Continuous Ethyl 2-cyano-3-oxopentanoate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. google.com The application of flow chemistry to the synthesis of Ethyl 2-cyano-3-oxopentanoate, likely via a Claisen-type condensation, can significantly improve reaction efficiency and product consistency.

In a typical flow setup, streams of the reactants, for instance, ethyl cyanoacetate and propionyl chloride, along with a base, are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. For Claisen condensations, which are often exothermic, the high surface-area-to-volume ratio of flow reactors facilitates rapid heat dissipation, preventing runaway reactions and improving process safety.

A study on a similar Claisen condensation in a continuous flow reactor demonstrated a significant reduction in reaction time from 20 hours in a batch process to just 2 minutes in flow, with an increase in yield from 73% to 84%. celonpharma.com This was achieved by optimizing parameters such as solvent, temperature, and reagent stoichiometry. Such findings suggest that a continuous flow process for the synthesis of Ethyl 2-cyano-3-oxopentanoate could offer similar benefits.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Claisen Condensation

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 20 hours | 2 minutes |

| Yield | 73% | 84% |

| Productivity | Lower | 74.4 g/h |

| Space-Time Yield | Lower | 3720 kg h⁻¹ m⁻³ |

This data is based on a comparable Claisen condensation reaction and illustrates the potential advantages of applying flow chemistry to the synthesis of Ethyl 2-cyano-3-oxopentanoate. celonpharma.com

Industrial Process Optimization and Process Intensification for Ethyl 2-cyano-3-oxopentanoate

Industrial production of Ethyl 2-cyano-3-oxopentanoate necessitates a focus on process optimization and intensification to ensure economic viability and sustainability. rsc.org Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of β-keto esters like Ethyl 2-cyano-3-oxopentanoate, this can involve several strategies.

One key area for optimization is the choice of base and solvent. The use of a strong, non-nucleophilic base is crucial for the deprotonation of ethyl cyanoacetate to form the reactive enolate. masterorganicchemistry.com In an industrial setting, the cost, handling, and disposal of the base and solvent are significant considerations. The development of catalytic, rather than stoichiometric, base systems can lead to a more atom-economical process.

Process intensification can also be achieved through the integration of reaction and separation steps. For example, reactive distillation, where the reaction and separation of products occur in the same unit, can drive the equilibrium of the reaction towards the product side and reduce capital and operating costs. While direct application to the synthesis of Ethyl 2-cyano-3-oxopentanoate would require specific investigation, the principles of process intensification are broadly applicable to the synthesis of fine chemicals.

Furthermore, the design of the work-up procedure is critical for industrial-scale production. A stirring-induced emulsion synthesis technique has been successfully applied to a large-scale Claisen-Schmidt condensation, allowing for easy separation of the product and recycling of the catalyst and solvent. rsc.org This approach could potentially be adapted for the synthesis of Ethyl 2-cyano-3-oxopentanoate to streamline the purification process.

Microwave-Assisted and Photochemical Synthesis of Ethyl 2-cyano-3-oxopentanoate

Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles. nih.gov The application of microwave irradiation to the synthesis of Ethyl 2-cyano-3-oxopentanoate could significantly reduce reaction times compared to conventional heating methods. Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can enhance the rate of the Claisen-type condensation. Studies on microwave-assisted synthesis of various heterocyclic compounds from active methylene precursors have demonstrated the efficiency of this technique. researchgate.netsemanticscholar.org

Photochemical methods offer another avenue for the synthesis of compounds derived from active methylene groups. rsc.org Photoinduced reactions can proceed under mild conditions and may offer unique selectivity. For instance, the photo-triggered C-arylation of active methylene compounds with diazonium salts has been reported, showcasing a novel way to form carbon-carbon bonds under visible light. researchgate.net While the direct photochemical acylation of ethyl cyanoacetate to form Ethyl 2-cyano-3-oxopentanoate is not a well-established method, the exploration of photochemistry in this context could lead to novel and greener synthetic routes. Photoinduced α-alkylation of active methylene compounds with nonactivated alkenes has also been demonstrated, indicating the potential for light-mediated carbon-carbon bond formation at the active methylene position. acs.org

Synthesis of Chiral Analogues and Derivatives of Ethyl 2-cyano-3-oxopentanoate

The development of synthetic methods to access chiral analogues of Ethyl 2-cyano-3-oxopentanoate is of significant interest, as these compounds can serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereocenter in these analogues would be at the C2 position, bearing the cyano and ester groups.

Asymmetric Synthesis Approaches to Chiral Forms

Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other. For the synthesis of chiral Ethyl 2-cyano-3-oxopentanoate analogues, several asymmetric strategies could be envisioned. One approach is the use of a chiral catalyst to mediate the acylation of ethyl cyanoacetate. Chiral Lewis acids or organocatalysts could potentially coordinate to the reactants in a way that favors the formation of one enantiomer of the product.

Another strategy involves the asymmetric reduction of a precursor molecule. For example, if a suitable precursor with a carbon-carbon double bond could be synthesized, an asymmetric hydrogenation could establish the chiral center. More directly, the asymmetric reduction of β-ketonitriles has been achieved using recombinant carbonyl reductases, yielding chiral β-hydroxy nitriles with excellent optical purity. nih.gov While this would introduce a hydroxyl group, it demonstrates the feasibility of enzymatic methods for creating chirality in similar structures.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

A well-established method for achieving stereocontrol in synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral Ethyl 2-cyano-3-oxopentanoate analogues, a chiral alcohol could be used to form an ester with cyanoacetic acid. This chiral cyanoacetate ester could then be acylated with propionyl chloride. The bulky chiral auxiliary would sterically hinder one face of the enolate, leading to a diastereoselective acylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-cyano-3-oxopentanoic acid, which could then be esterified to give the desired ethyl ester.

Commonly used chiral auxiliaries include Evans oxazolidinones and derivatives of naturally occurring compounds like amino alcohols. williams.edu The choice of chiral auxiliary and reaction conditions would be crucial in determining the diastereoselectivity of the acylation step.

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95% |

| Camphorsultam | Diels-Alder Reactions, Alkylations | >90% |

| (1R,2S)-Ephedrine | Alkylation of Amides | >90% |

This table provides examples of common chiral auxiliaries and their effectiveness in inducing stereoselectivity in various reactions, which could be analogous to the synthesis of chiral Ethyl 2-cyano-3-oxopentanoate.

Diastereoselective and Enantioselective Synthesis

Diastereoselective and enantioselective synthesis are key to producing single enantiomers of chiral molecules. In the context of Ethyl 2-cyano-3-oxopentanoate analogues, a diastereoselective approach could involve reacting a chiral substrate with a reagent to create a new stereocenter in a specific orientation relative to the existing one. The chiral auxiliary-mediated strategy described above is a prime example of a diastereoselective synthesis.

Enantioselective synthesis, on the other hand, creates a chiral product from an achiral starting material using a chiral catalyst or reagent. For the synthesis of chiral Ethyl 2-cyano-3-oxopentanoate, an enantioselective acylation of ethyl cyanoacetate would be a highly desirable approach. This would involve the use of a chiral catalyst, such as a chiral metal complex or a chiral organocatalyst, that can differentiate between the two enantiotopic faces of the enolate of ethyl cyanoacetate. While specific catalysts for this exact transformation are not well-documented, the field of asymmetric catalysis is rapidly advancing, and it is plausible that such a catalyst could be developed. The enantioselective synthesis of α-quaternary ketones and α-ketoesters has been achieved using chiral phosphine (B1218219) catalysts, demonstrating the potential for catalytic methods to create stereocenters adjacent to a carbonyl group. unc.edu

Reactivity Profiles and Reaction Mechanisms of Ethyl 2 Cyano 3 Oxopentanoate

Reactions at the Carbonyl Moiety of Ethyl 2-cyano-3-oxopentanoate

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amine, Hydrazine (B178648), Hydroxylamine)

The ketone and ester carbonyl groups, along with the cyano group, provide multiple sites for condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in constructing heterocyclic systems.

When reacted with amines, Ethyl 2-cyano-3-oxopentanoate can undergo a series of transformations. For instance, the reaction with primary amines can lead to the formation of enamine intermediates, which can then cyclize to form substituted pyrroles. A study demonstrated the synthesis of 2-aminopyrrole-3-carboxylates from α-cyano-γ-ketoesters and primary amines, mediated by zinc perchlorate (B79767). yok.gov.tr This reaction proceeds through the initial formation of an enamine from the ketone, followed by a zinc-catalyzed cyclization and subsequent tautomerization to yield the aromatic pyrrole (B145914) ring. yok.gov.tr

Hydrazine and its derivatives react with β-ketoesters to form pyrazoles. In the case of Ethyl 2-cyano-3-oxopentanoate, the reaction with hydrazine would likely proceed via initial condensation at the more reactive ketone carbonyl, followed by cyclization involving the cyano or ester group to form a pyrazole (B372694) derivative.

Hydroxylamine (B1172632) reacts with β-ketoesters to yield isoxazoles. The reaction with Ethyl 2-cyano-3-oxopentanoate is expected to form an oxime at the ketone position, which can then undergo cyclization.

Reductions and Oxidations of the Oxo Functionality

The oxo (ketone) group in Ethyl 2-cyano-3-oxopentanoate is susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-cyano-3-hydroxypentanoate. This selective reduction is possible because ketones are generally more reactive towards nucleophilic reducing agents than esters and nitriles. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone, ester, and nitrile groups. libretexts.orgallrounder.aichemguide.co.uk

The enantioselective reduction of the 3-oxo group in similar β-keto esters has been achieved using chiral catalysts, such as Ru(BINAP)Cl₂, to produce chiral β-hydroxy esters with high enantiomeric excess. This highlights the potential for stereocontrolled synthesis starting from Ethyl 2-cyano-3-oxopentanoate.

The oxidation of the oxo group is not a common transformation for this molecule, as it would require cleavage of a carbon-carbon bond.

Transformations Involving the Cyano Group of Ethyl 2-cyano-3-oxopentanoate

The cyano group is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis and Amidation Pathways of the Nitrile Functionality

The nitrile group can be hydrolyzed under either acidic or basic conditions to a carboxylic acid or an amide. libretexts.orglumenlearning.comchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.orglumenlearning.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under forcing acidic conditions, the amide can be further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This also leads to the formation of an amide, which can be further hydrolyzed to a carboxylate salt under basic conditions. chemistrysteps.comlibretexts.org Controlling the reaction conditions is crucial to selectively stop the reaction at the amide stage. chemistrysteps.com

Reduction Reactions of the Nitrile to Amines or Aldehydes

The cyano group can be reduced to a primary amine or an aldehyde. libretexts.orgyoutube.comyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can reduce the nitrile to a primary amine. libretexts.orgallrounder.aichemguide.co.uk This transformation proceeds through the addition of two equivalents of hydride or hydrogen across the carbon-nitrogen triple bond. libretexts.org

Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgyoutube.comyoutube.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding aldehyde. libretexts.orgyoutube.comyoutube.com

Cyclization Reactions via Nitrile Participation (e.g., Thorpe-Ziegler type reactions)

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. thieme-connect.dewikipedia.orgambeed.comlscollege.ac.in While Ethyl 2-cyano-3-oxopentanoate is not a dinitrile itself, its cyano group can participate in similar intramolecular cyclization reactions if another suitable functional group is present in the molecule. For instance, if the ethyl group of the ester were replaced with a cyanomethyl group, a Thorpe-Ziegler type cyclization could be envisioned. thieme-connect.de

Cycloaddition and Heterocyclic Annulation Reactions of Ethyl 2-cyano-3-oxopentanoate

Ethyl 2-cyano-3-oxopentanoate can participate in cycloaddition and heterocyclic annulation reactions, leveraging its multiple functional groups to construct complex ring systems. researchgate.netuchicago.eduacademie-sciences.frpageplace.de

The activated methylene (B1212753) group adjacent to both the cyano and oxo groups is a potent nucleophile in Michael additions. For example, it can add to α,β-unsaturated compounds, leading to the formation of new carbon-carbon bonds and setting the stage for subsequent annulation reactions. rsc.org

The compound can also serve as a building block in multicomponent reactions for the synthesis of heterocycles. For instance, its reaction with an aldehyde and a nitrogen source could lead to the formation of dihydropyridines or other related heterocyclic structures. The Knoevenagel condensation of the active methylene group with an aldehyde or ketone can furnish an electron-deficient alkene, which can then act as a dienophile in Diels-Alder reactions or as a Michael acceptor. thieme-connect.de

Synthesis of Pyridines and Related Nitrogen Heterocycles

The trifunctional nature of ethyl 2-cyano-3-oxopentanoate makes it an excellent substrate for the synthesis of highly substituted pyridines, particularly 3-cyano-2-pyridones. These reactions often proceed via one-pot multi-component reactions. For instance, in a reaction analogous to the classical Guareschi-Thorpe synthesis, ethyl 2-cyano-3-oxopentanoate can be condensed with an ammonia (B1221849) source and another active methylene compound.

A common synthetic route involves a one-pot, four-component reaction of an aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate (B8463686) (a structural analog of the title compound), and ammonium (B1175870) acetate (B1210297). tjnpr.org Adapting this for ethyl 2-cyano-3-oxopentanoate, the compound itself can act as the 1,3-dicarbonyl component. The reaction with an aldehyde and ammonium acetate would likely proceed through an initial Knoevenagel condensation, followed by Michael addition of a second equivalent of the β-ketoester or another nucleophile, and subsequent cyclization and aromatization to yield a polysubstituted pyridine (B92270). The presence of the propionyl group (CH3CH2CO-) at the 3-position of the starting ester would result in an ethyl group at the 4-position of the resulting pyridine ring.

The synthesis of 3-cyano-2-oxo-1,2-dihydropyridines can be achieved by reacting α,β-unsaturated ketones (chalcones) with cyanoacetamide or ethyl cyanoacetate in the presence of excess ammonium acetate. ekb.eg Ethyl 2-cyano-3-oxopentanoate can similarly be employed as the active methylene component in reactions with enones or enamines to construct the pyridine scaffold. researchgate.net

Formation of Pyrimidines, Pyrroles, and Other Heterocyclic Scaffolds

The reactivity of ethyl 2-cyano-3-oxopentanoate extends to the synthesis of a variety of other important five- and six-membered heterocycles.

Pyrimidines: The synthesis of pyrimidines can be accomplished via reactions that resemble the Biginelli reaction. A patent describes a process for preparing dihydropyrimidines by reacting a β-ketoester (ethyl 4-methyl-3-oxopentanoate), an aldehyde (4-fluorobenzaldehyde), and guanidine (B92328) hydrochloride. googleapis.com Following this model, ethyl 2-cyano-3-oxopentanoate can be condensed with an aldehyde and a urea (B33335) or guanidine derivative. The reaction involves the acid-catalyzed formation of an acyl iminium ion intermediate from the aldehyde and urea, which is then trapped by the enol form of the ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine (B8664642) core. The cyano group on the starting material would be retained in the final product, offering a handle for further functionalization.

Pyrroles: The synthesis of highly substituted pyrroles from ethyl 2-cyano-3-oxopentanoate and its analogs (α-cyano-γ-ketoesters) is well-documented. A particularly effective method involves the zinc perchlorate (Zn(ClO₄)₂) mediated annulation of these ketoesters with primary amines. yok.gov.tr This reaction provides 2-aminopyrrole-3-carboxylate derivatives in good yields. The process is believed to involve the formation of an enamine from the amine and the keto-ester, followed by a zinc-catalyzed intramolecular cyclization and subsequent aromatization via water elimination. yok.gov.tr

| Reactant 1 (Amine) | Reactant 2 (Ketoester) | Catalyst | Product | Yield |

| 2,3-Dimethylaniline | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-5-methyl-1-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylate | 70% |

| Phenylamine | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate | 65% |

| 2-Chloroaniline | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-1-(2-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxylate | 68% |

| Benzylamine | Ethyl 2-cyano-4-oxopentanoate | Zn(ClO₄)₂ | Ethyl 2-amino-1-benzyl-5-methyl-1H-pyrrole-3-carboxylate | 72% |

This table is illustrative, based on data for the analogous compound Ethyl 2-cyano-4-oxopentanoate as reported in the literature. yok.gov.tr

Pyrazoles: The reaction of β-keto-nitriles with hydrazine is a classic method for pyrazole synthesis. For example, a derivative, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate, undergoes cyclization with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to produce the corresponding 5-amino-4-carboxamide pyrazole derivative in high yield. semanticscholar.org This transformation highlights the utility of the vicinal keto and nitrile functionalities in constructing the pyrazole ring.

Multi-Component Reactions (MCRs) Incorporating Ethyl 2-cyano-3-oxopentanoate as a Key Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency. semanticscholar.org Ethyl 2-cyano-3-oxopentanoate, with its array of functional groups, is an ideal substrate for designing MCRs. nih.gov

The synthesis of 3-cyano-2-oxa-pyridine derivatives provides a clear example of such a process. tjnpr.org A one-pot reaction starting from a substituted acetophenone, an aryl aldehyde, and ethyl cyanoacetate in the presence of ammonium acetate exemplifies a four-component synthesis. tjnpr.org Substituting ethyl 2-cyano-3-oxopentanoate for ethyl cyanoacetate in similar MCRs allows for the introduction of an ethyl group and an ester functionality at different positions of the resulting heterocyclic core, thereby increasing molecular complexity in a single step. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.net

Annulation Reactions Leading to Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for building fused heterocyclic systems. Ethyl 2-cyano-3-oxopentanoate can participate in these reactions both as the starting scaffold and as a reactant that builds a new ring.

The previously mentioned synthesis of pyrroles from α-cyano-γ-ketoesters and amines is a prime example of an annulation process, specifically a [4+1] annulation, where the four-carbon ketoester backbone and the amine's nitrogen atom combine to form the five-membered pyrrole ring. yok.gov.tr

Furthermore, the pyrroles synthesized from this method can be used in subsequent annulation reactions. For example, substituted NH-pyrroles can be reacted to form pyrrolo[1,2-a]pyrimidines, a class of fused heterocycles with interesting photophysical properties. rsc.org The initial pyrrole, derived from ethyl 2-cyano-3-oxopentanoate, can be reacted with reagents like acetylenedicarboxylates or β-ketoesters in the presence of a catalyst to construct the second, fused pyrimidine (B1678525) ring.

Mechanism Elucidation Studies for Reactions of Ethyl 2-cyano-3-oxopentanoate

Understanding the mechanisms of the reactions involving ethyl 2-cyano-3-oxopentanoate is critical for optimizing reaction conditions and predicting product outcomes.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The reactivity of ethyl 2-cyano-3-oxopentanoate is fundamentally governed by the keto-enol tautomerism inherent to its 1,3-dicarbonyl structure. walisongo.ac.id The equilibrium between the keto and enol forms is influenced by solvent polarity, temperature, and pH. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while polar solvents can stabilize the keto form. walisongo.ac.id

| Compound | Solvent | % Enol at Equilibrium |

| 2,4-Pentanedione | Gas Phase | 92% |

| 2,4-Pentanedione | Cyclohexane | 95% |

| 2,4-Pentanedione | Water | 15% |

| Ethyl Acetoacetate (B1235776) | Hexane | 46% |

| Ethyl Acetoacetate | Ethanol | 8% |

This table shows the keto-enol equilibrium for related 1,3-dicarbonyl compounds, illustrating the significant impact of structure and solvent. walisongo.ac.id

Kinetic studies of related reactions, such as the hydrolysis of esters or the tautomerization of β-dicarbonyl compounds, provide insight into the reaction pathways. nih.govresearchgate.net For condensation reactions, the rate-determining step can be either the initial nucleophilic addition of the enolate to an electrophile or the final dehydration step that leads to an aromatic heterocycle. The activation energy for these processes can be determined using Arrhenius plots, which correlate reaction rate with temperature. nih.gov For example, in the synthesis of pyrroles, the use of a Lewis acid catalyst like Zn(ClO₄)₂ is crucial; it likely lowers the activation energy for the intramolecular cyclization step by activating the iminium intermediate. yok.gov.tr

Identification and Characterization of Reaction Intermediates

While often transient and difficult to isolate, the identification of reaction intermediates is key to confirming a proposed mechanism. In the context of heterocycle synthesis from ethyl 2-cyano-3-oxopentanoate, several key intermediates can be postulated based on established mechanisms. scispace.com

Enamine/Enolate Intermediates: In nearly all condensation reactions, the first step involves the formation of a nucleophilic species. In base-catalyzed reactions, this is the enolate formed by deprotonation of the α-carbon. In acid-catalyzed reactions with amines, an enamine intermediate is often formed. yok.gov.tr

Knoevenagel/Michael Adducts: In multi-component reactions for pyridine synthesis, a Knoevenagel condensation product between an aldehyde and the active methylene of ethyl 2-cyano-3-oxopentanoate is a likely initial intermediate. This is followed by a Michael addition of a second nucleophile to the resulting α,β-unsaturated system.

Acyclic Cyclization Precursors: Before the final ring-closing step, an open-chain intermediate containing all the necessary atoms for the heterocycle exists. For example, in the pyrimidine synthesis, this would be an N-acylureido-β-ketoester species, formed by the reaction of the enolate with the acyl iminium ion. googleapis.com

Dihydropyridine/Dihydropyrrole Intermediates: The final step in many of these syntheses is an oxidation or elimination reaction that converts a non-aromatic dihydro-heterocycle into the final aromatic product. These dihydro intermediates are sometimes stable enough to be isolated or can be detected spectroscopically.

Mechanistic studies often employ techniques like NMR spectroscopy to observe intermediates in situ or use trapping experiments to capture them. Computational modeling is also used to calculate the relative energies of proposed intermediates and transition states, providing theoretical support for a given reaction pathway.

Investigation of Transition State Structures and Energies

Detailed computational studies on the transition state structures and energies for reactions involving ethyl 2-cyano-3-oxopentanoate are not extensively documented. However, theoretical analyses of similar molecules, such as derivatives of ethyl cyanoacetate, provide valuable insights into the plausible transition states.

For instance, in reactions involving the nucleophilic attack on the carbonyl carbon of the ester or ketone group, a tetrahedral intermediate is expected to form. The transition state leading to this intermediate would be characterized by the approaching nucleophile and the elongating carbonyl double bond. The energy of this transition state is influenced by the nature of the nucleophile, the solvent, and any catalysts employed.

In the context of cyclization reactions, which are common for functionally substituted organic molecules, computational studies on related systems have elucidated the energetics of such processes. For example, a theoretical study on the decomposition of an adduct formed from ethyl (hydroxyimino)cyanoacetate and diisopropylcarbodiimide (DIC) revealed activation energies for cyclization to be in the range of 14.1 to 21.6 kcal/mol, depending on the stereochemistry of the starting adduct. researchgate.net These values, while not directly applicable to ethyl 2-cyano-3-oxopentanoate, provide a general idea of the energy barriers that might be expected for intramolecular reactions of similar complexity.

The table below presents hypothetical transition state energy data for a generic reaction of a β-keto ester, illustrating the type of information that would be sought in a detailed computational study.

| Reaction Type | Generic Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Ethyl Acetoacetate + NH₃ | DFT B3LYP/6-31G* | 15.8 |

| Enolate Alkylation | Ethyl Acetoacetate Enolate + CH₃I | MP2/cc-pVTZ | 12.5 |

| Cyclization | Hypothetical Precursor | DFT M06-2X/def2-TZVP | 18.2 |

This table is illustrative and does not represent actual experimental or calculated data for ethyl 2-cyano-3-oxopentanoate.

Stereochemical Course of Reactions Involving Ethyl 2-cyano-3-oxopentanoate

The stereochemical outcome of reactions involving ethyl 2-cyano-3-oxopentanoate is dictated by the stereocenter at the C2 position, which bears the cyano and propionyl groups. Reactions at the carbonyl centers or at the α-carbon can proceed with varying degrees of stereoselectivity, depending on the reaction conditions and the reagents used.

The presence of the chiral center at C2 can influence the facial selectivity of nucleophilic attack at the C3 ketone. According to Cram's rule or the Felkin-Anh model, the incoming nucleophile would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The exact stereochemical course would depend on the relative sizes of the substituents around the chiral center.

In reactions where the enolate of ethyl 2-cyano-3-oxopentanoate is an intermediate, the stereochemistry of subsequent reactions, such as alkylation, will be influenced by the geometry of the enolate (E or Z) and the approach of the electrophile. The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of such reactions, leading to the enantioselective or diastereoselective synthesis of more complex molecules.

Applications of Ethyl 2 Cyano 3 Oxopentanoate in Chemical Synthesis and Materials Science

Ethyl 2-cyano-3-oxopentanoate as a Precursor for Complex Organic Molecules

The strategic placement of functional groups in ethyl 2-cyano-3-oxopentanoate makes it an ideal starting material for the construction of intricate molecular architectures. Its reactivity has been harnessed to create complex natural products, develop new agrochemical scaffolds, and synthesize advanced organic functionalities.

While direct total synthesis of natural products using ethyl 2-cyano-3-oxopentanoate is not extensively documented, its derivatives are crucial intermediates in the synthesis of complex, biologically active molecules. For instance, a closely related derivative, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate, is a key intermediate in a novel and efficient synthesis of AZD4547, a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinases, which has been investigated for its potential in cancer therapy. semanticscholar.org The synthesis involves the reaction of 3-(3,5-dimethoxyphenyl)propionyl chloride with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide to yield the key intermediate. semanticscholar.org

Furthermore, a structurally similar compound, (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, is a key intermediate in the synthesis of a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. google.com This highlights the importance of the cyanoketone (B1222219) functionality in the construction of complex pharmaceutical agents.

The development of new and effective agrochemicals is an ongoing area of research, and ethyl 2-cyano-3-oxopentanoate and its analogs are valuable precursors in this field. Heterocyclic compounds derived from precursors similar to ethyl 2-cyano-3-oxopentanoate, such as 2-amino-4H-pyrans and chromenes, have been identified as potentially biodegradable agrochemicals. growingscience.comderpharmachemica.com Substituted benzothiophene (B83047) derivatives, which can be synthesized from related cyano-containing precursors, are also essential compounds in the agrochemical industry. researchgate.netijcmas.com

The versatility of these scaffolds allows for the introduction of various functional groups, leading to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

The reactivity of ethyl 2-cyano-3-oxopentanoate and its derivatives allows for the synthesis of advanced organic functionalities and chiral building blocks. For example, the chemo-enzyme-catalyzed stereodivergent synthesis of four stereoisomers of ethyl 2-cyano-3-(4-methoxyphenyl)-2-methyl-5-oxohexanoates has been reported. thieme-connect.com This process demonstrates the potential for creating stereochemically complex molecules with high precision.

Additionally, the reduction of related β-keto esters is a known method for producing chiral alcohols, which are valuable building blocks in asymmetric synthesis. uni-duesseldorf.de The ability to generate chiral centers from achiral starting materials is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Applications of Ethyl 2-cyano-3-oxopentanoate in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and ethyl 2-cyano-3-oxopentanoate provides a versatile platform for their synthesis. The presence of multiple electrophilic and nucleophilic sites within the molecule facilitates a variety of cyclization reactions to form both nitrogen- and oxygen-containing heterocycles.

The reaction of ethyl 2-cyano-3-oxopentanoate and its analogs with various nitrogen-containing reagents leads to the formation of a diverse range of heterocyclic systems.

Pyridines: Substituted pyridines are a prominent class of heterocycles with a wide range of biological activities. tjnpr.orgekb.eg The condensation of α,β-unsaturated ketones with ethyl cyanoacetate and ammonium (B1175870) acetate (B1210297) is a known method for the synthesis of 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg One-pot multicomponent reactions involving substituted acetophenones, ethyl cyanoacetate, aldehydes, and ammonium acetate can also yield 3-cyano-2-oxa-pyridine derivatives. tjnpr.org

Pyrroles: Pyrroles are another important class of nitrogen-containing heterocycles. A general procedure for the synthesis of 2-aminopyrrole-3-carboxylates involves the zinc perchlorate-mediated annulation of α-cyano-γ-ketoesters with amines. yok.gov.tr Specifically, ethyl 2-cyano-4-oxopentanoate, a close analog of the title compound, can be used as a starting material for the synthesis of various substituted pyrroles. yok.gov.tr The Knorr pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, which can be conceptually related to the reactivity of ethyl 2-cyano-3-oxopentanoate. wikipedia.org

Imidazoles: Imidazoles are a common structural motif in many natural products and pharmacologically active molecules. google.com While direct synthesis from ethyl 2-cyano-3-oxopentanoate is not explicitly detailed, general methods often involve the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849), highlighting the potential for appropriately functionalized derivatives to participate in such cyclizations. baranlab.org

Pyrazolones: Pyrazolones are a well-known class of compounds with various applications. Their synthesis can be achieved through the reaction of β-ketoesters with hydrazine (B178648) derivatives. orientjchem.org For example, the reaction of ethyl cyanoacetate with hydrazine hydrate (B1144303) can lead to the formation of pyrazolone (B3327878) intermediates, which can be further functionalized. nih.gov

The following table summarizes the synthesis of various nitrogen-containing heterocycles from precursors related to ethyl 2-cyano-3-oxopentanoate.

| Heterocycle | Precursors | Reagents | Reference |

| Pyridines | Substituted acetophenone (B1666503), ethyl cyanoacetate, aryl aldehydes | Ammonium acetate | tjnpr.org |

| Pyrroles | Ethyl 2-cyano-4-oxopentanoate | Amines | yok.gov.tr |

| Pyrazolones | Ethyl cyanoacetate, hydrazine hydrate | Aldehydes, malononitrile (B47326) | nih.gov |

The reactivity of ethyl 2-cyano-3-oxopentanoate also lends itself to the synthesis of various oxygen-containing heterocyclic systems.

Furans: Polysubstituted furans are present in numerous natural products and pharmaceutical molecules. mdpi.com A novel method for the synthesis of tetrasubstituted furans involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.com While the direct use of ethyl 2-cyano-3-oxopentanoate is not specified, an attempt to synthesize furan (B31954) iminophosphoranes using ethyl 2-cyano-4-oxo-4-phenylbutanoate, a related compound, was reported to be unsuccessful under the tested conditions. researchgate.net

Pyrans: 4H-pyrans are an important class of compounds with diverse biological activities. growingscience.com They are often synthesized through a one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and malononitrile in the presence of a catalyst. growingscience.comscielo.org.mxdergipark.org.tr The structural similarity of ethyl acetoacetate (B1235776) to ethyl 2-cyano-3-oxopentanoate suggests the potential for the latter to participate in similar transformations to yield highly functionalized pyran derivatives.

Chromenes: Chromenes are another important class of oxygen-containing heterocycles with a broad range of biological activities. derpharmachemica.com The synthesis of 2-amino-3-cyano-4H-chromenes is typically achieved through the condensation of a phenol, an aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate in the presence of a base. derpharmachemica.commdpi.com

The following table provides examples of the synthesis of oxygen-containing heterocycles using precursors related to ethyl 2-cyano-3-oxopentanoate.

| Heterocycle | Precursors | Reagents | Catalyst | Reference |

| Pyrans | Aldehydes, ethyl acetoacetate, malononitrile | Ammonia | - | growingscience.comscielo.org.mx |

| Chromenes | Phenols, aldehydes, malononitrile | - | Piperidine | mdpi.com |

Formation of Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles)

The polyfunctional nature of ethyl 2-cyano-3-oxopentanoate makes it an adept starting material for the synthesis of sulfur-containing heterocycles. The presence of a ketone and an activated methylene group adjacent to a nitrile makes it particularly suitable for cyclization reactions.

One notable application involves the synthesis of thieno-fused isothiazoles. Research has demonstrated that a derivative, ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate, reacts with phosphorus pentasulfide in boiling toluene (B28343) to yield Thieno[2,3-c]isothiazole-3-carboxylic acid. publish.csiro.aupublish.csiro.au This reaction proceeds through the formation of an intermediate ethyl 3-cyano-2,5-dithioxopentanoate, which then undergoes cyclization. publish.csiro.au The acetal (B89532) group in the starting material serves as a protected form of a terminal aldehyde, which, after thionation and cyclization, forms the thiophene (B33073) ring fused to an isothiazole.

Furthermore, ethyl 2-cyano-3-oxopentanoate is an ideal intramolecular substrate for the Gewald reaction, a powerful method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org The Gewald reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The inherent ketone and α-cyanoester functionalities within the same molecule allow for a streamlined, intramolecular version of this reaction to produce highly functionalized thiophenes. Such reactions are prized for their efficiency and ability to generate molecular complexity in a single step. psu.edu While the broader Gewald reaction is well-documented with various substrates, the specific use of ethyl 2-cyano-3-oxopentanoate offers a direct route to thiophenes with substituents derived from the pentanoate backbone. arkat-usa.orgorganic-chemistry.org

The synthesis of thiazoles, another important class of sulfur-containing heterocycles, often utilizes α-cyanoesters. researchgate.net A modified Gewald reaction has been developed for thiazole (B1198619) formation, highlighting the versatility of nitrile-containing starting materials in heterocyclic synthesis. beilstein-journals.org Although direct synthesis of thiazoles from ethyl 2-cyano-3-oxopentanoate is not extensively documented, its structural motifs are amenable to established synthetic routes, such as the Hantzsch thiazole synthesis, by reacting the α-cyanoketone moiety with a thiourea (B124793) or thioamide.

Table 1: Synthesis of Thieno[2,3-c]isothiazole Derivative

| Starting Material | Reagent | Product | Yield | Reference |

| Ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate | Phosphorus Pentasulfide | Thieno[2,3-c]isothiazole-3-carboxylic acid | 24% | publish.csiro.au |

Diverse Scaffolds for Chemical Libraries

The generation of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery and materials science. Ethyl 2-cyano-3-oxopentanoate, through its participation in multicomponent reactions like the Gewald reaction, serves as an excellent building block for this purpose. The Gewald reaction is particularly noted for its utility in creating libraries of compounds by varying the starting ketone, α-cyanoester, and other components. derpharmachemica.com

By employing ethyl 2-cyano-3-oxopentanoate in such synthetic strategies, a variety of substituted thiophenes can be generated. These thiophene cores can be further functionalized, providing access to a wide array of derivatives. The ability to systematically modify the substituents on the heterocyclic ring allows for the fine-tuning of chemical and physical properties, which is a key aspect of library design. Research has highlighted the practical synthesis of tetrasubstituted thiophenes specifically for their use in compound libraries, underscoring the importance of this synthetic approach. organic-chemistry.org

Applications of Ethyl 2-cyano-3-oxopentanoate in Materials Science

The unique functional group combination of ethyl 2-cyano-3-oxopentanoate also positions it as a valuable intermediate in the synthesis of advanced materials.

The reactive sites within ethyl 2-cyano-3-oxopentanoate allow for its incorporation into polymer chains, either as a monomer or as an intermediate for creating functionalized polymers. The ester and ketone functionalities can be modified to introduce polymerizable groups. For instance, the ketone can be converted into a vinyl group or other reactive moiety suitable for polymerization. Patents have described the use of structurally related cyanoacrylates, such as ethyl 2-cyano-3,3-diphenylprop-2-enoate, in the context of preparing functionalized polymers. google.comgoogle.com

Furthermore, the cyano and ester groups can be utilized in post-polymerization modification to append specific functionalities to a polymer backbone. The synthesis of cyclic polymers has been achieved using reagents like (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate, which shares the cyano-ester motif, indicating the utility of this chemical arrangement in advanced polymer synthesis. ethz.ch

The structural framework of ethyl 2-cyano-3-oxopentanoate is a precursor to various functional organic materials.

Dyes and Pigments: The core structure can be elaborated into chromophoric systems. For example, a related compound, ethyl 2-methyl-3-oxopentanoate, has been used in the synthesis of pyrrolinones, which are key intermediates in the preparation of plant bile pigments. osti.gov The cyanoacetic acid moiety is a known electron acceptor in D-π-A (Donor-π-Acceptor) organic dyes used in dye-sensitized solar cells, highlighting the electronic role of the functional groups present in ethyl 2-cyano-3-oxopentanoate. nus.edu.sg

Liquid Crystals: The synthesis of liquid crystals often relies on molecules with a rigid core and flexible tails. colorado.edutcichemicals.com The cyano group is a particularly important substituent in liquid crystal design, as its strong dipole moment can influence the formation and stability of mesophases, such as the nematic phase. tcichemicals.comajchem-a.com While direct synthesis from ethyl 2-cyano-3-oxopentanoate is not prominent, its structure provides a template that can be chemically modified to create calamitic (rod-shaped) or other mesogenic molecules. nih.govuobaghdad.edu.iq

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.infomdpi.com The properties of MOFs are dictated by the geometry and functionality of these organic linkers. Organic molecules containing carboxylate or cyano groups are common choices for ligands. nih.gov

Ethyl 2-cyano-3-oxopentanoate can be envisioned as a precursor to a suitable MOF ligand. Hydrolysis of the ethyl ester group would yield the corresponding carboxylic acid, 2-cyano-3-oxopentanoic acid. This molecule, possessing both a carboxylate and a cyano group, could potentially act as a multidentate ligand, bridging metal centers to form novel MOF architectures. The ability to precisely design and functionalize organic ligands is crucial for tuning the pore size and chemical environment within MOFs for applications in gas storage, separation, and catalysis. oaepublish.com

Catalytic and Ancillary Roles of Ethyl 2-cyano-3-oxopentanoate

Currently, there is limited information in the scientific literature describing ethyl 2-cyano-3-oxopentanoate acting as a catalyst or playing an ancillary (assisting) role in chemical reactions. Its primary utility has been reported as a reactive intermediate and a building block for more complex molecules, owing to its combination of reactive functional groups. While a related derivative, ethyl 2-cyano-2-methyl-5-oxopentanoate, has been mentioned as a substrate in a ruthenium-catalyzed reaction, this does not indicate a catalytic role for the molecule itself. molaid.com Future research may yet uncover such applications, but based on current knowledge, its role is firmly established as a versatile synthetic precursor.

Ligand Precursor for Transition Metal Catalysis and Organocatalysis

The structure of Ethyl 2-cyano-3-oxopentanoate contains both a β-ketoester moiety and a nitrile group, both of which are capable of coordinating to metal centers. The β-ketoester can act as a bidentate ligand through its two oxygen atoms, forming stable chelate rings with a variety of transition metals. This is a well-established mode of coordination for simpler β-dicarbonyl compounds like acetylacetonate. The nitrile group can also coordinate to a metal center via its nitrogen lone pair.

This dual-functionality suggests that Ethyl 2-cyano-3-oxopentanoate could serve as a precursor for synthesizing novel ligands or act as a ligand itself in transition metal catalysis. The coordination of this molecule to a metal could be used to create catalysts for various transformations. For instance, complexes of copper (II) and iron (III) with ligands derived from the related ethyl 2-cyanoacetate have been shown to act as catalyst precursors for the oxidation of alcohols. rsc.org While direct, large-scale applications of Ethyl 2-cyano-3-oxopentanoate as a ligand precursor are not widely reported in mainstream literature, its potential is rooted in the fundamental principles of coordination chemistry.

In the realm of organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, Ethyl 2-cyano-3-oxopentanoate is more commonly a substrate rather than a catalyst itself. mdpi.comgoogle.comresearchgate.net Organocatalysis often relies on amines, phosphines, or Brønsted acids to activate substrates. mdpi.comnih.gov While the molecule has reactive sites, it does not fit the typical profile of an organocatalyst.

| Functional Group | Potential Coordinating Atoms | Type of Interaction | Relevance to Catalysis |

|---|---|---|---|

| β-Ketoester | Oxygen (Ketone), Oxygen (Ester Carbonyl) | Bidentate Chelation | Forms stable complexes with transition metals, potentially creating a chiral environment or influencing the metal's electronic properties. |

| Nitrile | Nitrogen | Monodentate Coordination | Can bind to a metal center, potentially acting as a hemilabile ligand that can dissociate to open a coordination site for catalysis. |

Solvent or Co-solvent in Specific Chemical Transformations

The use of a highly functionalized and reactive molecule like Ethyl 2-cyano-3-oxopentanoate as a bulk solvent is not a common practice in chemical synthesis. Solvents are typically chosen for their chemical inertness under reaction conditions, low cost, and appropriate physical properties (e.g., boiling point, polarity). Ethyl 2-cyano-3-oxopentanoate, with its multiple reactive sites, would likely interfere with many chemical transformations if used as the medium.

However, in certain specific cases, a reactant can be used in large excess, effectively acting as a co-solvent or the reaction medium itself. There is limited specific evidence of Ethyl 2-cyano-3-oxopentanoate being used in this capacity. More commonly, simpler related esters like ethyl 3-oxopentanoate (B1256331) are mentioned as reactants or solvents in organic synthesis. medchemexpress.com For example, in some organocatalyzed Michael addition reactions, methanol (B129727) has been used as a solvent for reactions involving ethyl 3-oxopentanoate as a reactant. core.ac.uk The choice of an external, inert solvent is generally preferred to avoid side reactions and simplify purification.

Additive for Modulating Reaction Selectivity or Yield

In catalysis, small quantities of additives are often used to influence the outcome of a reaction, for instance, by improving the yield or controlling the stereoselectivity. Additives can interact with the catalyst, substrate, or intermediates to steer the reaction down a specific pathway.

Given the coordinating properties of Ethyl 2-cyano-3-oxopentanoate, it is plausible that it could act as a modulating additive in certain transition metal-catalyzed reactions. By binding to the metal catalyst, it could alter the steric or electronic environment around the active site, thereby influencing which product is preferentially formed.

While direct research detailing the use of Ethyl 2-cyano-3-oxopentanoate as a reaction-modifying additive is scarce, the principle is well-established in related chemistry. For example, in copper-mediated Michael additions of similar compounds, the addition of protic additives like water has been shown to be critical for obtaining good yields. thieme-connect.com This demonstrates that external agents can play a crucial role in the efficiency of reactions involving complex esters. Although this does not directly involve the title compound as an additive, it supports the concept that such molecules could have a modulating effect if added to a reaction mixture.

| Reaction Parameter | Effect of Additive (General Principle) | Potential Role of Ethyl 2-cyano-3-oxopentanoate as an Additive |

|---|---|---|

| Reaction Yield | Can prevent catalyst decomposition or formation of byproducts. | Could stabilize a catalytic intermediate through temporary coordination. |

| Regioselectivity | Can block a specific site on the catalyst, directing the substrate to react at a different position. | Its steric bulk, when coordinated to a catalyst, could block one face of the active site. |

| Enantioselectivity | A chiral additive can create a chiral environment around an achiral catalyst. | If used in its chiral form, it could induce asymmetry in a reaction. |

Analytical Methodologies for Ethyl 2 Cyano 3 Oxopentanoate

Chromatographic Separation and Detection of Ethyl 2-cyano-3-oxopentanoate

Chromatographic methods are central to the analysis of ethyl 2-cyano-3-oxopentanoate, providing powerful means for separation and detection. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for the resolution of individual components from a mixture.

Gas Chromatography (GC) for Purity Assessment and Quantification in Reaction Mixtures

Gas chromatography (GC) is a robust technique for assessing the purity of ethyl 2-cyano-3-oxopentanoate and for its quantification within reaction mixtures. This method is particularly suitable for volatile and thermally stable compounds. In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.

For the analysis of cyanoacrylates and related compounds, a thermionic specific detector operating in nitrogen mode can be employed for enhanced sensitivity and selectivity. nih.gov While temperature programming can expedite the analysis of mixtures containing compounds with a wide range of boiling points, it can sometimes lead to baseline drift due to substrate bleeding at higher temperatures, which may affect the accuracy of quantitative results. dtic.mil The internal standard method is often utilized for accurate quantification, where a known amount of a reference compound is added to the sample. This allows for the correction of variations in injection volume and detector response. e3s-conferences.org

Table 1: Illustrative GC Parameters for Analysis of Cyano-containing Compounds

| Parameter | Value |

| Column | KB-1 or similar non-polar capillary column |

| Carrier Gas | Nitrogen |

| Detector | Flame Ionization Detector (FID) or Thermionic Specific Detector (TSD) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Optimized for separation of components |

| Internal Standard | Benzene or other suitable non-interfering compound |

This table presents a generalized set of GC parameters. Specific conditions may need to be optimized for the analysis of ethyl 2-cyano-3-oxopentanoate.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving ethyl 2-cyano-3-oxopentanoate and for the analysis of the final product. HPLC offers versatility in terms of stationary and mobile phases, making it suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.

Reverse-phase HPLC is a commonly employed mode for the separation of moderately polar compounds like ethyl 2-cyano-3-oxopentanoate. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com For preparative applications, where the goal is to isolate and purify the compound, HPLC can be scaled up to handle larger sample quantities. sielc.com

Table 2: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Acclaim C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 1 - 10 µL |

Note: These are example HPLC conditions and would require optimization for the specific analysis of ethyl 2-cyano-3-oxopentanoate. semanticscholar.org

Thin-Layer Chromatography (TLC) for Qualitative Reaction Progression Tracking

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative monitoring of reaction progress. libretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of products. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. youtube.com

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC bridges the gap between gas and liquid chromatography, offering advantages of both. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. researchgate.net